3-(2,6-Difluorophenyl)azetidine hydrochloride

BTK inhibitor CNS drug discovery azetidine scaffold

3-(2,6-Difluorophenyl)azetidine hydrochloride (CAS 1260858-79-4) is a fluorinated saturated four-membered nitrogen heterocycle (azetidine) bearing a 2,6-difluorophenyl group at the 3-position, supplied as the hydrochloride salt for enhanced solid-state stability and handling. The free base has molecular formula C9H9F2N (MW 169.18 g/mol); the hydrochloride salt is C9H10ClF2N (MW 205.63 g/mol).

Molecular Formula C9H9F2N
Molecular Weight 169.175
CAS No. 1260858-79-4
Cat. No. B2816150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,6-Difluorophenyl)azetidine hydrochloride
CAS1260858-79-4
Molecular FormulaC9H9F2N
Molecular Weight169.175
Structural Identifiers
SMILESC1C(CN1)C2=C(C=CC=C2F)F.Cl
InChIInChI=1S/C9H9F2N.ClH/c10-7-2-1-3-8(11)9(7)6-4-12-5-6;/h1-3,6,12H,4-5H2;1H
InChIKeyJVRZZKDCHKTJMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2,6-Difluorophenyl)azetidine Hydrochloride (CAS 1260858-79-4): Core Identity & Procurement-Ready Profile


3-(2,6-Difluorophenyl)azetidine hydrochloride (CAS 1260858-79-4) is a fluorinated saturated four-membered nitrogen heterocycle (azetidine) bearing a 2,6-difluorophenyl group at the 3-position, supplied as the hydrochloride salt for enhanced solid-state stability and handling. The free base has molecular formula C9H9F2N (MW 169.18 g/mol); the hydrochloride salt is C9H10ClF2N (MW 205.63 g/mol) . Commercial availability typically ranges from 95% to 98% purity . This building block is recurrently utilized in medicinal chemistry for the construction of kinase inhibitors (especially BTK), GPCR modulators, and CNS-targeted therapeutic candidates due to the conformational constraint imparted by the azetidine ring combined with the electronic and metabolic benefits of the 2,6-difluorophenyl motif [1].

Why 3-(2,6-Difluorophenyl)azetidine Hydrochloride Cannot Be Casually Substituted with In-Class Analogs


Azetidine derivatives with different phenyl substitution patterns (e.g., 3-phenyl, 3-(2-fluorophenyl), 3-(2,6-dichlorophenyl)) are not functionally interchangeable because the number, position, and nature of halogen atoms profoundly alter electronic distribution, lipophilicity, metabolic stability, and conformational behavior. The 2,6-difluorophenyl group provides a unique balance of strong electron-withdrawal with minimal steric encumbrance, leading to distinct pKa, logD, and microsomal clearance profiles that directly impact target engagement and pharmacokinetics in derived drug candidates . Consequently, substituting even among regioisomeric difluorophenyl azetidines (e.g., 2,4- vs 2,6-difluoro) risks loss of potency, selectivity, or ADME performance, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence for 3-(2,6-Difluorophenyl)azetidine Hydrochloride vs. Closest Analogs


Patent Application Density: Scaffold Prevalence in BTK and CNS Programs vs. Regioisomeric Analogs

A patent landscape analysis reveals that 3-(2,6-difluorophenyl)azetidine and its hydrochloride salt appear in at least 17 recent patent applications as a key synthetic intermediate or substructure, predominantly in the development of Bruton's tyrosine kinase (BTK) inhibitors and selective serotonin reuptake modulators [1]. In contrast, the 2,4-difluorophenyl regioisomer appears in fewer than 5 applications within the same period, and the 2,6-dichlorophenyl analog appears in fewer than 3, indicating a strong industrial preference for the 2,6-difluoro substitution pattern when seeking balanced potency and metabolic stability [1].

BTK inhibitor CNS drug discovery azetidine scaffold

pKa Modulation by 2,6-Difluoro Substitution: Impact on Amine Basicity and Salt Selection

The electron-withdrawing effect of the 2,6-difluorophenyl group substantially lowers the basicity of the azetidine nitrogen relative to unsubstituted phenyl analogs. A systematic physicochemical study of fluorinated azetidines reports that 3-(2,6-difluorophenyl)azetidine exhibits a pKa (conjugate acid) approximately 1.0–1.5 log units lower than 3-phenylazetidine, and approximately 0.5 units lower than the mono-fluoro analog 3-(2-fluorophenyl)azetidine . This modulation is critical for selecting appropriate counterions and predicting ionization state under physiological conditions.

physicochemical property pKa salt formation

Binding Potency of 2,6-Difluorophenyl-Azetidine Containing Ligands at CNS Targets

In a radioligand binding assay, a complex inhibitor containing the 3-(2,6-difluorophenyl)azetidine substructure demonstrated a Ki of 1.12 nM at the GABA-A receptor (rat cortical membranes, [3H]Flumazenil displacement) [1]. A closely related analog incorporating a 2,4-difluorophenyl-azetidine moiety, tested under identical assay conditions, exhibited a Ki of 15 nM, representing a >13-fold reduction in binding affinity [1]. This demonstrates that the 2,6-difluoro substitution pattern contributes critically to target engagement, likely via optimal electrostatic complementarity and conformational pre-organization.

GABA-A receptor CNS binding affinity

Optimal Application Scenarios for Procuring 3-(2,6-Difluorophenyl)azetidine Hydrochloride Based on Differentiated Evidence


BTK Inhibitor Lead Optimization and Scale-Up

The high patent density (≥17 applications) specifically targeting BTK inhibitors [1] makes this compound the logical choice for medicinal chemistry teams pursuing covalent or reversible BTK inhibitors. The 2,6-difluorophenyl group enhances binding to the hydrophobic back pocket of BTK while the azetidine ring provides conformational rigidity that minimizes entropic penalty upon target engagement.

CNS Drug Discovery Requiring Optimized pKa and CNS Penetration

The reduced pKa of the azetidine nitrogen (estimated ΔpKa ≈ 1.0–1.5 vs. unsubstituted phenylazetidine) yields a higher fraction of neutral species at physiological pH, potentially improving passive blood‑brain barrier permeability compared to more basic azetidine analogs. Combined with the nanomolar potency demonstrated at GABA-A receptors [2], this scaffold is particularly suited for CNS programs targeting anxiety, epilepsy, or cognitive disorders.

Agrochemical Intermediate Development

The metabolic stability conferred by the 2,6-difluorophenyl group (as reported in systematic microsomal clearance studies of fluorinated azetidines) is advantageous for designing agrochemicals requiring prolonged environmental persistence or resistance to oxidative degradation in target pests.

Structure-Activity Relationship (SAR) Libraries for Kinase Selectivity Profiling

The >13-fold difference in GABA-A binding affinity between the 2,6- and 2,4-difluoro regioisomers [2] illustrates the critical impact of fluorine positioning. Procurement of the 2,6-difluoro scaffold enables systematic exploration of this substitution pattern across multiple chemotypes, facilitating selectivity profiling against kinase panels where subtle changes in fluorine placement can determine isoform selectivity.

Quote Request

Request a Quote for 3-(2,6-Difluorophenyl)azetidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.